![molecular formula C19H10BrNO5 B10905669 5-(5-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B10905669.png)
5-(5-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid is a complex organic compound that belongs to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes a bromine atom, a dioxo group, and a hydroxybenzoic acid moiety
Preparation Methods
The synthesis of 5-(5-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid typically involves multiple steps. One common synthetic route includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to the formation of imines, amines, thioureas, and hydrazones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
5-(5-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or hydrazones.
Common reagents used in these reactions include ethylenediamine, hydrazine, and various aldehydes . The major products formed from these reactions include imines, amines, thioureas, and hydrazones .
Scientific Research Applications
5-(5-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(5-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a chemosensor through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) effects . These mechanisms allow the compound to selectively bind to certain ions or molecules, making it useful in various sensing applications .
Comparison with Similar Compounds
Similar compounds to 5-(5-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid include other derivatives of benzo[de]isoquinoline-1,3-dione, such as:
- 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione
- Benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of a bromine atom, dioxo groups, and a hydroxybenzoic acid moiety, which confer distinct chemical and physical properties .
Properties
Molecular Formula |
C19H10BrNO5 |
|---|---|
Molecular Weight |
412.2 g/mol |
IUPAC Name |
5-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C19H10BrNO5/c20-10-6-9-2-1-3-12-16(9)14(7-10)18(24)21(17(12)23)11-4-5-15(22)13(8-11)19(25)26/h1-8,22H,(H,25,26) |
InChI Key |
YIMHALOAULKDIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC(=C(C=C4)O)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905588.png)
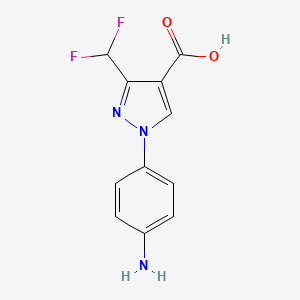
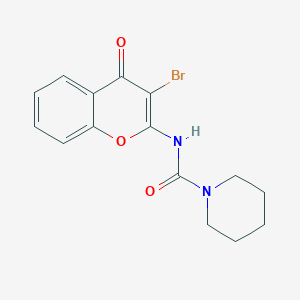
![N-(2-bromophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B10905595.png)
![tert-butyl N-[4-bromo-2-(difluoromethyl)pyrazol-3-yl]carbamate](/img/structure/B10905596.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B10905602.png)
![1-[1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B10905605.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10905613.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide](/img/structure/B10905629.png)
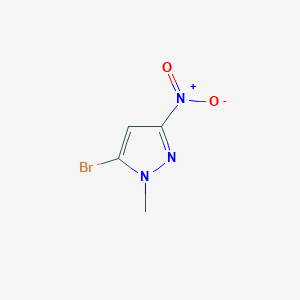
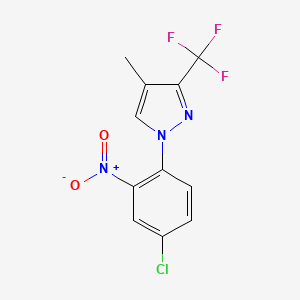
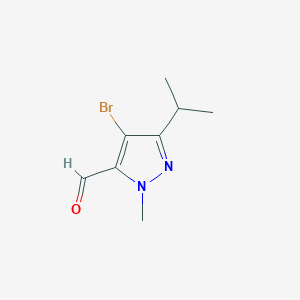
![5-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B10905654.png)
![5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10905658.png)
